molecular formula C11H19NO5 B2648034 methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate CAS No. 1310708-60-1

methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate

Cat. No.: B2648034
CAS No.: 1310708-60-1
M. Wt: 245.275
InChI Key: NYDRBJGAEBFEKW-SFYZADRCSA-N
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Description

Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 245.28 g/mol . It is a white solid that is commonly used in various chemical and pharmaceutical applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate typically involves the reaction of tert-butyl carbamate with an appropriate oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxolane derivatives, while reduction reactions can produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of new products through enzymatic reactions. It can also interact with proteins and other biomolecules, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and stability compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

methyl (3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8-6-16-5-7(8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDRBJGAEBFEKW-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC[C@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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